molecular formula C4H7NO2 B1368128 Morpholin-2-one CAS No. 4441-15-0

Morpholin-2-one

Cat. No.: B1368128
CAS No.: 4441-15-0
M. Wt: 101.1 g/mol
InChI Key: ZQHJAAMMKABEBS-UHFFFAOYSA-N
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Description

Morpholin-2-one is a nitrogen-containing heterocyclic compound that features a morpholine ring with a carbonyl group at the second position. This compound is of significant interest due to its presence in various biologically active substances and its utility as a synthetic intermediate in organic chemistry.

Biochemical Analysis

Biochemical Properties

Morpholin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound is involved in the synthesis of biologically active compounds such as serine protease inhibitors and antiemetic drugs . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active sites of enzymes and proteins.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of specific kinases and transcription factors, leading to altered gene expression patterns. This modulation can impact cellular processes such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context. It binds to the active sites of enzymes, altering their conformation and activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and analgesic properties. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and metabolite levels within cells. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may influence cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. This compound can be actively transported across cell membranes, influencing its bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes .

Comparison with Similar Compounds

Similar Compounds

Morpholin-2-one is structurally similar to other nitrogen-containing heterocycles, such as piperazin-2-ones and morpholines . These compounds share similar bioactivities and synthetic applications.

Uniqueness

What sets this compound apart is its unique combination of a morpholine ring and a carbonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

morpholin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c6-4-3-5-1-2-7-4/h5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHJAAMMKABEBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601224
Record name Morpholin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4441-15-0
Record name 2-Morpholinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4441-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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